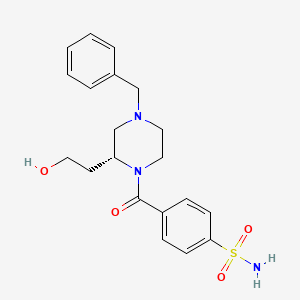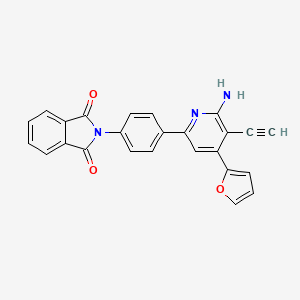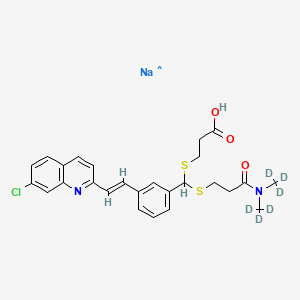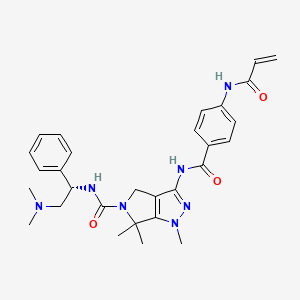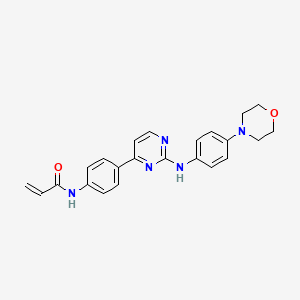
Jak3-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak3-IN-11 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune cell development and function. Inhibitors like this compound are of significant interest in the treatment of immune-related diseases and certain cancers .
Preparation Methods
The synthesis of Jak3-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the core structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity and selectivity towards JAK3.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce production costs. This could include the use of automated synthesis platforms and continuous flow reactors.
Chemical Reactions Analysis
Jak3-IN-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds in this compound by water, often catalyzed by acids or bases
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
Jak3-IN-11 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of JAK3 inhibitors and to develop new inhibitors with improved properties.
Biology: In biological research, this compound is used to investigate the role of JAK3 in cytokine signaling and immune cell function. It helps in understanding the molecular mechanisms underlying immune responses and diseases.
Medicine: this compound has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancer. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new treatments for immune-related disorders and cancers
Mechanism of Action
Jak3-IN-11 exerts its effects by selectively inhibiting the activity of JAK3. The mechanism involves binding to the ATP-binding site of JAK3, thereby preventing the phosphorylation and activation of downstream signaling molecules, such as signal transducers and activators of transcription (STATs). This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation, differentiation, and survival of immune cells. By blocking this pathway, this compound modulates immune responses and has potential therapeutic effects in diseases characterized by dysregulated cytokine signaling .
Comparison with Similar Compounds
Jak3-IN-11 is compared with other JAK3 inhibitors and similar compounds, such as:
Tofacitinib: A non-selective JAK inhibitor that targets JAK1, JAK2, and JAK3. Unlike this compound, tofacitinib has broader activity and is used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera. It does not selectively inhibit JAK3 like this compound.
Baricitinib: Another JAK1 and JAK2 inhibitor with applications in rheumatoid arthritis. .
This compound’s uniqueness lies in its high selectivity for JAK3, making it a valuable tool for studying JAK3-specific signaling pathways and for developing targeted therapies with potentially fewer off-target effects.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H23N5O2/c1-2-22(29)25-18-5-3-17(4-6-18)21-11-12-24-23(27-21)26-19-7-9-20(10-8-19)28-13-15-30-16-14-28/h2-12H,1,13-16H2,(H,25,29)(H,24,26,27) |
InChI Key |
UXJWKEBWYYWGQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


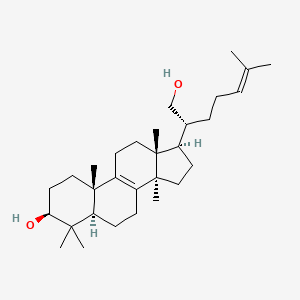
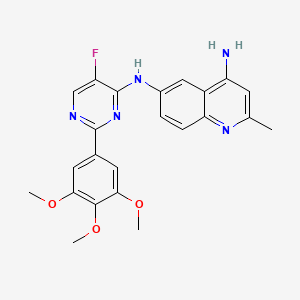

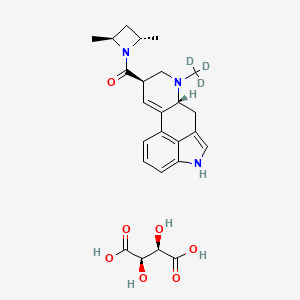

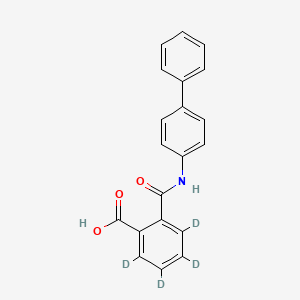
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
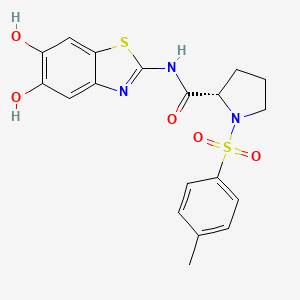
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)

